N-(3-chloro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is known for its biological activity. The compound's molecular formula is and it has a molecular weight of approximately 427.9 g/mol. It is classified under heterocyclic compounds, specifically those containing sulfur and nitrogen in their rings.
The synthesis of N-(3-chloro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves several steps of organic synthesis.
Each step requires careful optimization to maximize yield and purity, often involving techniques such as chromatography for purification.
The molecular structure of N-(3-chloro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide can be described as follows:
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)FThe chemical reactivity of N-(3-chloro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide can be attributed to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.
The mechanism of action for N-(3-chloro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide primarily involves interactions with specific biological targets:
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant biological activities, particularly as anticancer agents by targeting vascular endothelial growth factor receptor 2 and protein kinase B.
The compound's density and boiling point data are not readily available but can be inferred based on similar compounds within its class.
N-(3-chloro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has several scientific applications:
Research into compounds with similar structures suggests a promising future in drug development aimed at inhibiting tumor growth and enhancing patient outcomes through targeted therapy approaches.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1